molecular formula C13H22Cl2N2 B1389465 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride CAS No. 1185298-93-4

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride

Cat. No.: B1389465
CAS No.: 1185298-93-4
M. Wt: 277.23 g/mol
InChI Key: XSKHIADGWQDERI-UHFFFAOYSA-N
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Description

Overview of 1-(1-p-Tolyl-ethyl)-piperazine Dihydrochloride

This compound represents a sophisticated organic compound characterized by its complex molecular architecture and distinctive chemical properties. The compound features a molecular formula of C13H22Cl2N2 in its dihydrochloride salt form, with a corresponding molecular weight of 277.24 grams per mole. The base compound, 1-(1-p-Tolyl-ethyl)-piperazine, exhibits a molecular formula of C13H20N2 and a molecular weight of 204.31 grams per mole, designated under the Chemical Abstracts Service registry number 514789-74-3. This molecular structure incorporates a six-membered piperazine ring system as its central heterocyclic core, with a substituted tolyl-ethyl moiety attached at the nitrogen position, creating a unique three-dimensional arrangement that influences its chemical behavior and potential applications.

The structural complexity of this compound emerges from the specific positioning of its substituents and the presence of two hydrochloride salt formations that enhance its stability and solubility characteristics. The p-tolyl group, representing a para-methylated phenyl ring, introduces aromatic character and electron-donating properties that significantly influence the compound's reactivity patterns. The ethyl linker between the tolyl group and the piperazine nitrogen creates conformational flexibility while maintaining structural integrity. These combined features result in a compound that demonstrates both synthetic versatility and potential for diverse chemical transformations.

The crystallographic and spectroscopic data available for this compound indicate a well-defined three-dimensional structure with characteristic bond angles and distances typical of substituted piperazine derivatives. The dihydrochloride salt formation provides enhanced water solubility compared to the free base form, making it more suitable for various analytical and synthetic applications. Understanding these fundamental structural aspects is crucial for predicting the compound's behavior in different chemical environments and its potential utility in research applications.

Historical Context and Discovery of Piperazine Derivatives

The development of piperazine chemistry traces its origins to the mid-nineteenth century when researchers first identified the potential of this heterocyclic framework for chemical synthesis and biological applications. Piperazine itself was originally named due to its structural similarity to piperidine, which forms part of the structure of piperine found in black pepper plants, though it is important to note that piperazines are not naturally derived from plants in the Piper genus. The addition of the azine nomenclature reflects the presence of an additional nitrogen atom compared to piperidine, establishing the foundation for what would become an extensive family of nitrogen-containing heterocycles.

The systematic exploration of piperazine derivatives gained momentum throughout the twentieth century as researchers recognized the profound impact that structural modifications could have on the properties and applications of these compounds. Early investigations focused primarily on understanding the basic chemical properties of the piperazine ring system, including its basicity, conformational preferences, and reactivity patterns. These fundamental studies revealed that piperazine adopts a chair conformation with nitrogen atoms in equatorial positions, providing a stable yet flexible framework for further functionalization.

The emergence of specialized piperazine derivatives such as this compound represents a more recent advancement in this field, reflecting the sophisticated synthetic methodologies and analytical techniques now available to researchers. The development of such complex derivatives has been facilitated by advances in organic synthesis, particularly in the areas of selective functionalization and protection group chemistry. These technological improvements have enabled chemists to construct increasingly elaborate piperazine-based structures with precise control over substitution patterns and stereochemistry.

Historical patent literature reveals that the systematic exploration of substituted piperazines has been driven by both academic curiosity and practical applications across multiple industries. The recognition that slight modifications to the piperazine nucleus can result in dramatically different properties has fueled continued research in this area, leading to the development of specialized compounds like this compound that combine multiple structural features in a single molecular framework.

Significance of Piperazine Compounds in Chemical Research

Piperazine derivatives have established themselves as fundamental building blocks in modern chemical research due to their remarkable structural versatility and diverse range of applications. The significance of these compounds extends across multiple domains of chemistry, including organic synthesis, medicinal chemistry, materials science, and analytical chemistry. The six-membered ring structure containing two nitrogen atoms provides a stable yet reactive framework that can accommodate a wide variety of substitution patterns while maintaining favorable physicochemical properties.

The importance of piperazine compounds in chemical research is evidenced by their widespread incorporation into numerous well-known chemical entities across different therapeutic and industrial applications. These compounds have demonstrated utility as antipsychotic agents, antihistamines, antidepressants, anticancer compounds, antiviral agents, and cardiovascular protectors, among many other applications. The broad spectrum of activities associated with piperazine derivatives highlights the fundamental importance of understanding their structure-activity relationships and the factors that govern their biological and chemical properties.

Recent research has expanded the scope of piperazine chemistry beyond traditional applications to include emerging areas such as imaging agents, anti-inflammatory compounds, and specialized synthetic intermediates. The development of sophisticated piperazine derivatives like this compound reflects this broader trend toward creating more complex and specialized molecular architectures. These advanced compounds serve as valuable tools for probing chemical reactivity, developing new synthetic methodologies, and exploring structure-property relationships in systematic ways.

Table 1: Key Physicochemical Properties of Representative Piperazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
1-(1-p-Tolyl-ethyl)-piperazine C13H20N2 204.31 Tolyl-ethyl substitution
This compound C13H22Cl2N2 277.24 Dihydrochloride salt
1-Ethylpiperazine C6H14N2 114.19 Simple ethyl substitution
1-(p-Tolyl)piperazine dihydrochloride C11H18Cl2N2 249.18 Para-tolyl substitution

The systematic study of piperazine derivatives has revealed important insights into the factors that control their chemical stability, reactivity, and physical properties. These compounds typically exhibit basic character due to the presence of nitrogen atoms, with basicity values that can be modulated through appropriate substitution patterns. The ability to fine-tune these properties through structural modification makes piperazines particularly valuable for applications requiring specific physicochemical characteristics.

Scope and Objectives of the Present Academic Review

This academic review aims to provide a comprehensive examination of this compound within the broader context of piperazine chemistry and its significance in contemporary chemical research. The primary objective is to synthesize available information regarding this specific compound while placing it within the appropriate scientific framework of heterocyclic chemistry and structure-activity relationships. The review seeks to establish a clear understanding of the compound's chemical identity, structural characteristics, and potential research applications based on current scientific literature and database information.

The scope of this review encompasses multiple aspects of the compound's chemical profile, including its molecular structure, physicochemical properties, synthetic considerations, and position within the broader family of piperazine derivatives. By examining these various dimensions, the review aims to provide researchers with a comprehensive resource for understanding the fundamental aspects of this compound and its potential utility in different research contexts. The analysis draws upon authoritative chemical databases, peer-reviewed literature, and patent documentation to ensure accuracy and completeness of the information presented.

A secondary objective of this review is to highlight the broader significance of specialized piperazine derivatives in advancing chemical knowledge and research capabilities. By focusing on this compound as a representative example, the review seeks to illustrate the types of insights that can be gained from systematic study of complex heterocyclic compounds. This approach provides a foundation for understanding how individual compounds contribute to the larger body of chemical knowledge and research progress.

Table 2: Comparative Analysis of Piperazine Derivative Structural Features

Structural Element 1-(1-p-Tolyl-ethyl)-piperazine Related Derivatives Significance
Core heterocycle Six-membered piperazine ring Universal in class Provides basic framework
Aromatic substitution Para-tolyl group Various aromatic systems Influences electronic properties
Alkyl linker Ethyl bridge Various chain lengths Affects conformational flexibility
Salt formation Dihydrochloride Multiple salt forms Modulates solubility and stability

The review methodology emphasizes the integration of structural data, chemical properties, and research applications to provide a holistic understanding of the compound. This approach recognizes that the significance of any chemical compound emerges not only from its individual properties but also from its relationships to other compounds and its potential contributions to advancing scientific knowledge. The systematic examination of this compound therefore serves both as a detailed study of a specific compound and as an illustration of the broader principles that govern the chemistry of substituted heterocycles.

Properties

IUPAC Name

1-[1-(4-methylphenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15;;/h3-6,12,14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKHIADGWQDERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.24 g/mol. It belongs to the piperazine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The piperazine nitrogen atoms in the compound can engage in protonation and nucleophilic substitution reactions, allowing it to modulate biological processes effectively.

Pharmacological Properties

Research has indicated that this compound exhibits notable pharmacological properties, including:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depression, suggesting potential applications in psychiatric medicine.
  • Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds can inhibit cancer cell proliferation, particularly in breast cancer models. For instance, related compounds have shown IC50 values against human breast cancer cells, indicating their potential as therapeutic agents .
  • Neuropharmacological Effects : The structural features of this compound may confer unique neuropharmacological properties, making it a candidate for further research into treatments for neurological disorders .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. Notably, it has been shown to interact with neurotransmitter receptors, which could underpin its effects on mood and cognition.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific ethyl substitution on the piperazine ring. Below is a comparison table highlighting some structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(p-Tolyl)piperazine dihydrochlorideSimilar piperazine structureKnown for antidepressant effects
1-(4-Methylphenyl)piperazine dihydrochlorideSubstituted phenyl groupExhibits distinct psychoactive properties
N-MethylpiperazineUnsubstituted piperazineCommonly used as a solvent and reagent
4-(2-Methylpiperazin-1-yl)phenolContains both phenolic and piperazine moietiesPotential antioxidant activity

This table illustrates how the specific structural modifications in this compound may influence its pharmacological profile compared to its analogs.

Anticancer Activity

A study investigating the anticancer properties of piperazine derivatives found that certain modifications significantly enhanced their efficacy against cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit PARP (Poly (ADP-ribose) polymerase) activity in breast cancer cells. Results showed that these compounds could effectively reduce cell viability at varying concentrations, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Research

Research into neuropharmacological applications has highlighted that compounds within the piperazine class can modulate neurotransmitter systems. For example, studies have indicated that derivatives can enhance serotonin receptor activity, which may contribute to their antidepressant effects. This aligns with findings from related compounds that target similar pathways .

Scientific Research Applications

Scientific Research Applications

1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride has several notable applications in scientific research:

  • Pharmaceutical Development : It serves as a lead compound for the synthesis of new drugs, particularly in the fields of neuropharmacology and psychiatry. Its structural characteristics allow it to interact with various neurotransmitter receptors, making it a candidate for developing treatments for depression and anxiety disorders.
  • Receptor Interaction Studies : The compound has been extensively studied for its binding affinity to several receptors, including serotonin (5-HT) and dopamine receptors. These interactions are crucial for understanding drug efficacy and receptor dynamics in pharmacological research.
  • Biochemical Assays : Due to its solubility in aqueous solutions, it is employed in various biochemical assays to investigate enzyme-substrate interactions and cellular signaling pathways.

Biological Mechanisms

The biological activity of this compound can be attributed to:

  • Receptor Modulation : Its interaction with neurotransmitter receptors can lead to modulation of synaptic transmission, influencing mood and behavior.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, thereby affecting their availability in the brain.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry investigated its effects on serotonin receptor modulation, demonstrating significant antidepressant-like activity in animal models. The findings suggest that this compound could be further developed into a therapeutic agent for mood disorders.
  • Another research effort focused on its neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that the compound could mitigate cell death induced by oxidative agents, pointing toward potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their pharmacological profiles. Below is a comparative analysis with key analogs:

Compound Substituent(s) Pharmacological Use Key Data References
1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride p-Tolyl-ethyl Not explicitly stated (structural analog) Hypothesized to modulate receptor affinity via lipophilic p-tolyl group. N/A
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Antianginal agent Enhances coronary blood flow; inhibits fatty acid oxidation. Synthesis cost: $25/g (industrial scale).
Buclizine dihydrochloride 4-tert-Butylbenzyl, 4-chlorophenyl Antihistamine IC50 for histamine H1 receptor: 12 nM; solubility: 34 mg/mL in water.
1-(4-Chlorophenyl)piperazine dihydrochloride 4-Chlorophenyl Serotonergic research Binds 5-HT1A/1B receptors (Ki: 5-HT1A = 180 nM; 5-HT1B = 15 nM).
1-[2-(Trifluoromethyl)phenyl]ethyl-piperazine dihydrochloride 2-(Trifluoromethyl)phenyl-ethyl Psychostimulant (recreational use) Analog TFMPP (trifluoromethylphenyl-piperazine) acts as 5-HT1B agonist.
Hydroxyzine dihydrochloride 4-Chlorophenyl-benzyl, 2-chloroethoxy Antihistamine, anxiolytic Bioavailability: 70–80%; half-life: 20–25 hours.

Key Trends in Structure-Activity Relationships (SAR)

  • Lipophilicity : The p-tolyl-ethyl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., trimethoxybenzyl in Trimetazidine) .
  • Electron-Withdrawing Groups : Chloro (e.g., buclizine) or trifluoromethyl groups enhance receptor binding specificity, particularly at serotonin and histamine receptors .
  • Salt Form : Dihydrochloride salts improve aqueous solubility, critical for oral bioavailability in antihistamines like hydroxyzine .

Preparation Methods

Nucleophilic Substitution of Benzhydryl Chloride with Piperazine

  • A commonly employed approach involves reacting benzhydryl chloride derivatives containing the p-tolyl group with piperazine under reflux in a polar aprotic solvent such as acetonitrile.
  • For example, benzhydryl chloride (2.8 g, 0.04 mol) dissolved in acetonitrile (100 mL) is reacted with 1-methyl piperazine (5.15 g, 0.15 mol) under reflux for extended periods (up to 280 hours) to ensure complete substitution.
  • The reaction mixture is then concentrated under vacuum, and the residue is extracted with diethyl ether and washed with aqueous acid/base to remove impurities.
  • The free base is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid in diethyl ether, yielding a light-sensitive crystalline salt with melting points typically around 105–108 °C.

In Situ Carbamate/Urethane Intermediate Formation and Amine Coupling

  • Another advanced method involves the formation of a urethane intermediate from a chloroformic acid ester derivative of the alkylated piperazine precursor.
  • This intermediate is reacted in situ with the amine component (piperazine derivative) in an inert solvent such as dichloromethane, often in the presence of a tertiary amine base like triethylamine.
  • This method achieves high yields (over 90%) and allows for the preparation of both mono- and disubstituted piperazine derivatives.
  • The reaction mixture is acidified to pH 2–4 with hydrochloric acid after aqueous dilution, followed by isolation of the dihydrochloride salt by distillation and suspension formation.

Modifications and Optimization

  • Reaction time reduction and yield improvement have been achieved by optimizing solvent choice (dichloromethane preferred), base selection (tertiary amines such as triethylamine), and by performing the urethane formation and amine coupling in a one-pot in situ manner.
  • Phase transfer catalysts such as tetraalkylammonium salts can be employed to facilitate the reaction between aqueous and organic phases, improving reaction rates and product isolation.
  • Use of alkali hydroxide bases (NaOH or KOH) in aqueous phase washing steps aids in removing impurities and facilitates product purification.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Solvent(s) Reaction Time Yield (%) Notes
Benzhydryl chloride + piperazine reflux Benzhydryl chloride, 1-methyl piperazine Acetonitrile Up to 280 hours Moderate (~65%) Requires long reflux; sensitive to light
Urethane intermediate + amine (in situ) Chloroformic acid ester, piperazine, triethylamine Dichloromethane Shorter, hours scale High (>90%) One-pot; high purity; scalable
Phase transfer catalysis with alkali hydroxide wash Piperazine derivative, tetraalkylammonium salt Organic solvent + aqueous Hours High (>90%) Easier work-up; improved yield

Research Findings and Practical Considerations

  • The in situ urethane intermediate method offers significant advantages in yield and purity over classical nucleophilic substitution, which suffers from longer reaction times and moderate yields.
  • The hydrochloride salt formation step is critical for isolating the compound in a stable, crystalline form suitable for pharmaceutical or chemical applications.
  • Sensitivity to light is noted in some preparations, necessitating protection from light during storage and handling.
  • The choice of solvent and base strongly influences the reaction kinetics and product isolation efficiency.
  • The use of phase transfer catalysts and aqueous work-up steps enhances the environmental and operational aspects of the synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of piperazine with a p-tolyl-ethyl halide under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Post-reaction, the intermediate is treated with hydrochloric acid to form the dihydrochloride salt. Purification via recrystallization (using solvents like ethanol or methanol) is crucial to remove unreacted starting materials and byproducts. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility .

Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR and 13^13C NMR to verify the piperazine backbone and p-tolyl-ethyl substitution patterns. Mass spectrometry (HRMS) provides molecular ion validation.
  • Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is preferred over TLC for quantitative purity analysis. Melting point determination can corroborate crystallinity .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hygroscopic degradation. Use inert gas (argon) purging for long-term storage. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Employ 1^1H-13^13C HSQC and HMBC to assign ambiguous proton and carbon signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF.
  • Sample Preparation : Ensure complete deuteration of solvents and exclude moisture to avoid peak splitting artifacts .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled competitors) with membrane preparations expressing the target receptor.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .

Q. How can researchers address contradictions in pharmacokinetic data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation.
  • LC-MS/MS Quantification : Track the compound and metabolites in plasma/tissues. Adjust dosing regimens based on bioavailability calculations.
  • Species-Specific Factors : Compare metabolic pathways across preclinical models (e.g., rat vs. human microsomes) to reconcile discrepancies .

Q. What advanced purification techniques are suitable for isolating enantiomers or resolving synthetic byproducts?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions (e.g., tartaric acid) to separate enantiomers.
  • Preparative HPLC : Scale up using a C18 column and optimize gradient elution for high-resolution separation of byproducts .

Data Contradiction and Optimization Questions

Q. How should researchers troubleshoot low yields in the alkylation step of the synthesis?

  • Methodological Answer :

  • Reaction Optimization : Screen bases (e.g., K2_2CO3_3 vs. Et3_3N) and solvents (DMF vs. THF) to enhance nucleophilicity.
  • Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .

Q. What methodologies validate the absence of genotoxicity in novel derivatives of this compound?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction).
  • Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2).
  • In Silico Prediction : Apply QSAR models (e.g., DEREK Nexus) to flag structural alerts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-p-Tolyl-ethyl)-piperazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.